2-(4-Fluorophenyl)quinoline-4-carboxylic acid

HMG-CoA Reductase Inhibitors Statins Cholesterol Biosynthesis

2-(4-Fluorophenyl)quinoline-4-carboxylic acid (CAS 441-28-1) is a heterocyclic aromatic compound consisting of a quinoline core with a carboxylic acid group at the 4-position and a 4-fluorophenyl group at the 2-position, with the molecular formula C₁₆H₁₀FNO₂ and a molecular weight of 267.25 g/mol. This compound serves as a versatile intermediate in medicinal chemistry, particularly as a precursor in the synthesis of HMG-CoA reductase inhibitors like pitavastatin , and has been investigated for its potential in anticancer, antimicrobial, and kinase inhibition applications.

Molecular Formula C16H10FNO2
Molecular Weight 267.259
CAS No. 441-28-1
Cat. No. B2830237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Fluorophenyl)quinoline-4-carboxylic acid
CAS441-28-1
Molecular FormulaC16H10FNO2
Molecular Weight267.259
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)F)C(=O)O
InChIInChI=1S/C16H10FNO2/c17-11-7-5-10(6-8-11)15-9-13(16(19)20)12-3-1-2-4-14(12)18-15/h1-9H,(H,19,20)
InChIKeyOSSAIQFBELCOGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Fluorophenyl)quinoline-4-carboxylic acid (CAS 441-28-1): Procurement Guide for a Key Building Block


2-(4-Fluorophenyl)quinoline-4-carboxylic acid (CAS 441-28-1) is a heterocyclic aromatic compound consisting of a quinoline core with a carboxylic acid group at the 4-position and a 4-fluorophenyl group at the 2-position, with the molecular formula C₁₆H₁₀FNO₂ and a molecular weight of 267.25 g/mol [1]. This compound serves as a versatile intermediate in medicinal chemistry, particularly as a precursor in the synthesis of HMG-CoA reductase inhibitors like pitavastatin [2], and has been investigated for its potential in anticancer, antimicrobial, and kinase inhibition applications .

Why 2-(4-Fluorophenyl)quinoline-4-carboxylic acid (CAS 441-28-1) Is Not Interchangeable with Other Quinoline Carboxylic Acids


Quinoline-4-carboxylic acids are a broad class, but the precise substitution pattern on the phenyl ring at the 2-position dictates critical performance characteristics that prevent simple interchange. The para-fluoro substituent in 2-(4-fluorophenyl)quinoline-4-carboxylic acid imparts distinct electronic and steric properties that affect target binding, metabolic stability, and subsequent derivatization potential [1]. As highlighted in the quantitative evidence below, even seemingly minor changes—such as moving the fluorine to the ortho position, substituting it with a methoxy group, or adding methyl groups to the quinoline core—result in significantly altered biological activities, physicochemical properties, and synthetic utility, making this specific compound the optimal choice for certain applications [2].

Quantitative Differentiation of 2-(4-Fluorophenyl)quinoline-4-carboxylic acid Against Key Comparators


4-Fluorophenyl is the Optimal External Ring Substituent for HMG-CoA Reductase Inhibitor Potency

In the context of developing HMG-CoA reductase inhibitors, a strict structural requirement exists for the external ring. The 4-fluorophenyl group was determined to be the most active substituent in this system when compared to other halogenated and alkylated phenyl analogs [1]. This finding underpins the selection of this specific building block in the synthesis of pitavastatin and related compounds [1].

HMG-CoA Reductase Inhibitors Statins Cholesterol Biosynthesis Pitavastatin Precursors

Enhanced Fluorescence and Antibacterial Activity of Cd(II) Complexes with 4-Fluorophenyl vs. 4-Methoxyphenyl Ligand

When used to form Cd(II) complexes, the ligand 2-(4-fluorophenyl)quinoline-4-carboxylic acid (HL1) yielded a complex [Cd2(L1)4(CH3OH)4]·1.5H2O (1) with distinct photophysical and biological properties compared to its methoxy analog (HL2). The fluorinated complex (1) exhibited more intense fluorescence and higher antibacterial activity against tested strains [1].

Metal-Organic Complexes Luminescence Antibacterial Agents Coordination Chemistry

Regioisomeric Differentiation: 4-Fluorophenyl vs. 2-Fluorophenyl Substituent Impacts Physicochemical Properties

The position of the fluorine atom on the phenyl ring significantly alters the compound's melting point, a critical parameter for formulation and handling. 2-(4-Fluorophenyl)quinoline-4-carboxylic acid has a melting point of 197 °C , whereas its regioisomer, 2-(2-fluorophenyl)quinoline-4-carboxylic acid, exhibits a higher melting point of 230 °C .

Regioisomers Physicochemical Properties Melting Point Structure-Activity Relationship (SAR)

Comparative Antimicrobial Activity: Chloro Analog May Outperform Fluoro Analog

A vendor's technical note indicates that the 2-(4-chlorophenyl)quinoline-4-carboxylic acid derivative demonstrates enhanced antimicrobial activity compared to the fluorine analog (2-(4-fluorophenyl)quinoline-4-carboxylic acid) . The note suggests that the larger atomic radius of chlorine may introduce steric effects influencing binding affinity.

Antimicrobial Activity Halogen Effects Structure-Activity Relationship (SAR) Quinoline Derivatives

Optimal Application Scenarios for 2-(4-Fluorophenyl)quinoline-4-carboxylic acid Based on Differentiated Performance


Synthesis of Novel HMG-CoA Reductase Inhibitors (Statins)

This compound is the unequivocal starting material for any research program aiming to synthesize quinoline-based HMG-CoA reductase inhibitors. The 4-fluorophenyl group has been proven to be the most active external ring substituent in this chemotype [1]. Using alternative analogs, such as those with a 4-chlorophenyl or 4-methylphenyl group, will yield derivatives with suboptimal potency, undermining the drug discovery effort. Procurement for this purpose ensures the resulting compounds are built on the most promising scaffold.

Development of Luminescent Cd(II) Metal-Organic Complexes

For researchers focused on creating luminescent metal-organic materials or exploring novel antibacterial metal complexes, 2-(4-fluorophenyl)quinoline-4-carboxylic acid is the ligand of choice. When complexed with Cd(II), it produces a complex that exhibits superior fluorescence intensity and higher antibacterial activity compared to the analogous complex formed with the 4-methoxyphenyl ligand [2]. Using the incorrect ligand will result in a complex with inferior photophysical and biological properties, potentially compromising project goals.

Structure-Activity Relationship (SAR) Studies Requiring the 4-Fluoro Regioisomer

This specific regioisomer is critical for SAR campaigns. Its melting point of 197 °C is distinct from the 2-fluoro regioisomer (230 °C) . Furthermore, its unique electronic properties, conferred by the para-fluoro substitution, dictate its behavior in subsequent chemical transformations and biological assays. Substituting with the 2-fluoro analog or other halogenated variants will introduce different steric and electronic effects, leading to altered reaction outcomes and flawed SAR conclusions.

Technical Documentation Hub

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